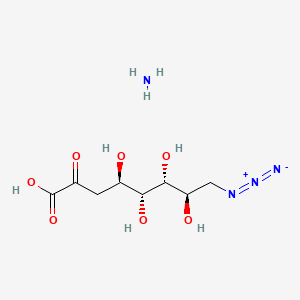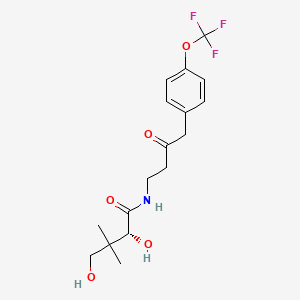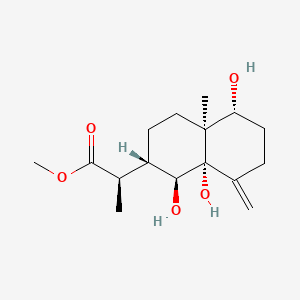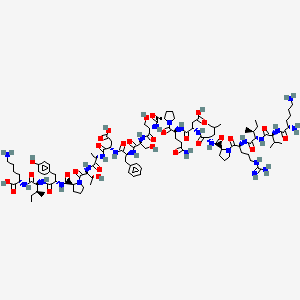
Kdo Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azido-3,8-dideoxy-D-manno-octulosonic acid: , commonly known as Kdo Azide, is an analogue of the natural 3-deoxy-D-manno-octulosonic acid. This compound contains an azido moiety, which allows it to participate in bioorthogonal click chemistry reactions. This compound is primarily used in metabolic labeling and glycan biosynthesis studies, particularly in Gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Kdo Azide can be synthesized through the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction. This involves the reaction of an alkyne-containing molecule with an azide group under copper catalysis. The reaction is typically carried out in aqueous conditions at room temperature .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same copper-catalyzed azide-alkyne cycloaddition method. The process is optimized for high yield and purity, ensuring that the product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Kdo Azide undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction forms 1,2,3-triazoles and is highly specific and efficient.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups and does not require a copper catalyst.
Common Reagents and Conditions:
CuAAc: Requires a copper catalyst, alkyne-containing molecules, and aqueous conditions.
Major Products:
1,2,3-Triazoles: Formed from CuAAc reactions.
Cycloaddition Products: Formed from SPAAC reactions.
Applications De Recherche Scientifique
Kdo Azide has a wide range of applications in scientific research, including:
Mécanisme D'action
Kdo Azide exerts its effects through bioorthogonal click chemistry reactions. The azido moiety in this compound reacts with alkyne-containing molecules to form stable triazole linkages. This reaction is highly specific and does not interfere with other biological processes, making it ideal for labeling and tracking biomolecules in living systems .
Comparaison Avec Des Composés Similaires
3-Deoxy-D-manno-octulosonic acid: The natural analogue of Kdo Azide.
Azido-modified nucleosides: Used in similar bioorthogonal labeling applications.
Phenyl Azide: Another organic azide used in click chemistry.
Uniqueness: this compound is unique due to its specific incorporation into glycans during glycan biosynthesis in Gram-negative bacteria. This property makes it particularly valuable for studying bacterial cell surface structures and developing targeted diagnostic and therapeutic tools .
Propriétés
Formule moléculaire |
C8H16N4O7 |
|---|---|
Poids moléculaire |
280.24 g/mol |
Nom IUPAC |
azane;(4R,5R,6R,7R)-8-azido-4,5,6,7-tetrahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H13N3O7.H3N/c9-11-10-2-5(14)7(16)6(15)3(12)1-4(13)8(17)18;/h3,5-7,12,14-16H,1-2H2,(H,17,18);1H3/t3-,5-,6-,7-;/m1./s1 |
Clé InChI |
MMNDMXWELAQOMB-LBDSCFHVSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O)O)C(=O)C(=O)O.N |
SMILES canonique |
C(C(C(C(C(CN=[N+]=[N-])O)O)O)O)C(=O)C(=O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)

![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)






